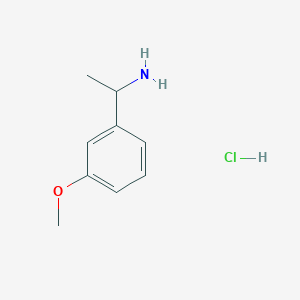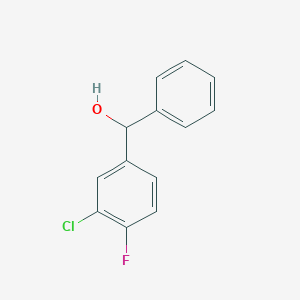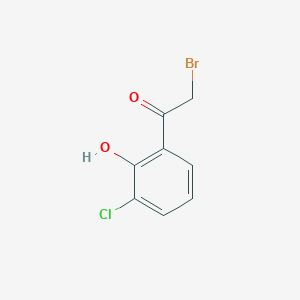
1-(3-Methoxyphenyl)ethylamine hydrochloride
Overview
Description
1-(3-Methoxyphenyl)ethylamine hydrochloride, also known as 3-Methoxyphenethylamine hydrochloride, is a compound with the molecular formula C9H14ClNO . It is used in various chemical reactions, including the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction .
Synthesis Analysis
The synthesis of 1-(3-Methoxyphenyl)ethylamine hydrochloride involves various chemical reactions. An integrated biocatalysis-crystallization concept was developed for the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine .Molecular Structure Analysis
The molecular structure of 1-(3-Methoxyphenyl)ethylamine hydrochloride is represented by the InChI code1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H . The compound has a molecular weight of 187.66 g/mol . Chemical Reactions Analysis
1-(3-Methoxyphenyl)ethylamine hydrochloride is involved in various chemical reactions. For instance, it is used in the perfluorooctanesulfonic acid-catalyzed Pictet-Spengler reaction . It is also used in the continuous amine transaminase-catalyzed synthesis of (S)-1-(3-methoxyphenyl)ethylamine .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.66 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 187.0763918 g/mol . The topological polar surface area of the compound is 35.2 Ų .Scientific Research Applications
Pharmaceutical Synthesis
Rivastigmine Precursor: 1-(3-Methoxyphenyl)ethylamine hydrochloride serves as a valuable intermediate in the synthesis of rivastigmine , a potent drug used for treating early-stage Alzheimer’s disease. Rivastigmine inhibits acetylcholinesterase and butyrylcholinesterase, enhancing cholinergic neurotransmission and improving cognitive function .
Organic Chemistry
Reductive Amination: Researchers have employed this compound in a novel one-pot asymmetric reductive amination process. By reacting 3-methoxyacetophenone with (S)- or ®-α-methylbenzylamine using a combination of Ti(OiPr)4/Raney-Ni/H2, excellent yields and diastereomeric excess have been achieved .
Biocatalysis
Continuous Synthesis of (S)-1-(3-Methoxyphenyl)ethylamine: An integrated biocatalysis-crystallization concept was developed for the continuous synthesis of (S)-1-(3-methoxyphenyl)ethylamine. This compound is a key intermediate in the production of rivastigmine. The process involves amine transaminase-catalyzed reactions, demonstrating its potential in sustainable pharmaceutical manufacturing .
Material Science
Crystallization Studies: Researchers have investigated the crystallization behavior of 1-(3-methoxyphenyl)ethylamine hydrochloride. Understanding its crystal structure and properties can inform drug formulation and stability studies .
Analytical Chemistry
Quantification and Detection: The compound can be used as a reference standard in analytical methods such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). Its quantification aids in quality control and pharmacokinetic studies .
Chemical Education
Demonstrating Organic Synthesis: In educational settings, this compound can serve as an illustrative example for teaching organic synthesis principles. Students can explore reductive amination reactions and the synthesis of complex molecules .
Safety and Hazards
1-(3-Methoxyphenyl)ethylamine hydrochloride is considered hazardous. It is recommended to wear personal protective equipment/face protection while handling this compound. It should not get in eyes, on skin, or on clothing. It should be used only under a chemical fume hood. Inhalation and ingestion of this compound should be avoided .
properties
IUPAC Name |
1-(3-methoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO.ClH/c1-7(10)8-4-3-5-9(6-8)11-2;/h3-7H,10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMGDPJDHDVXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)ethylamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1,1,2,2,3,3,4,4-Octafluoro-5-{[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]methoxy}pentane](/img/structure/B3043306.png)






![1-[4-(Ethylsulphonyl)-2-fluorophenyl]piperazine](/img/structure/B3043320.png)